
PROTAC FLT-3 degrader 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has shown significant antiproliferative activity, particularly in MV4-11 cells, with an IC50 value of 7.55 nM . FLT-3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic cells. Mutations in FLT-3 are commonly associated with acute myeloid leukemia (AML), making it a critical target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC FLT-3 degrader 3 involves the conjugation of a ligand that binds to FLT-3 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. general PROTAC synthesis involves multiple steps, including the formation of amide bonds, esterification, and click chemistry reactions .
Industrial Production Methods
Industrial production of PROTAC compounds typically involves large-scale organic synthesis techniques. These methods include automated solid-phase synthesis, high-throughput screening, and purification processes such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC FLT-3 degrader 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically intermediates that are further processed to yield the final PROTAC compound. These intermediates include various amides, esters, and ethers .
Aplicaciones Científicas De Investigación
PROTAC FLT-3 degrader 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in cellular studies to investigate the role of FLT-3 in cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers with FLT-3 mutations.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and optimize drug candidates
Mecanismo De Acción
PROTAC FLT-3 degrader 3 exerts its effects by inducing the degradation of the FLT-3 protein through the ubiquitin-proteasome system. The compound binds to FLT-3 and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of FLT-3, marking it for degradation by the proteasome. The degradation of FLT-3 leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and ERK/MAPK pathways, ultimately resulting in reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
PROTAC FLT-3 degrader 1: Another FLT-3 degrader with a similar mechanism of action but different structural components.
Quizartinib: A small molecule inhibitor of FLT-3, which operates through an occupancy-based mechanism rather than degradation.
Gilteritinib-based FLT3-PROTACs: A series of compounds designed to degrade FLT-3 with varying degrees of efficacy and bioavailability.
Uniqueness
PROTAC FLT-3 degrader 3 is unique in its high selectivity and potency for FLT-3 degradation. Unlike traditional small molecule inhibitors, this compound works catalytically, meaning it can repeatedly induce the degradation of FLT-3 without being consumed in the process. This catalytic mode of action allows for lower dosing and potentially fewer side effects .
Propiedades
Fórmula molecular |
C48H44Cl2N10O6 |
|---|---|
Peso molecular |
927.8 g/mol |
Nombre IUPAC |
N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperidin-1-yl]benzamide |
InChI |
InChI=1S/C48H44Cl2N10O6/c49-34-4-2-5-35(50)33(34)26-59-27-51-36-12-9-30(24-40(36)59)37-25-41(55-54-37)52-45(63)29-7-10-31(11-8-29)56-17-15-28(16-18-56)23-43(62)58-21-19-57(20-22-58)38-6-1-3-32-44(38)48(66)60(47(32)65)39-13-14-42(61)53-46(39)64/h1-12,24-25,27-28,39H,13-23,26H2,(H,53,61,64)(H2,52,54,55,63) |
Clave InChI |
RZEKWNLQVXIOBC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)CC5CCN(CC5)C6=CC=C(C=C6)C(=O)NC7=NNC(=C7)C8=CC9=C(C=C8)N=CN9CC1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


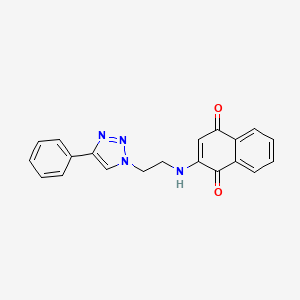

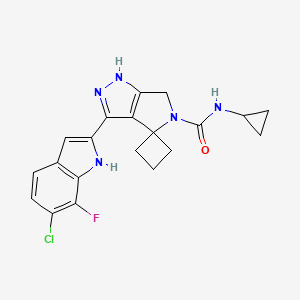
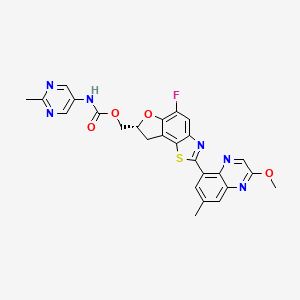
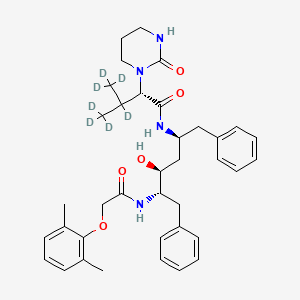
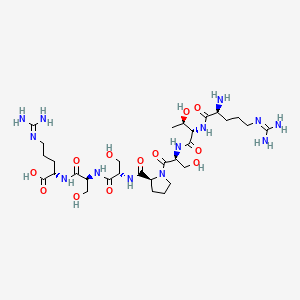
![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
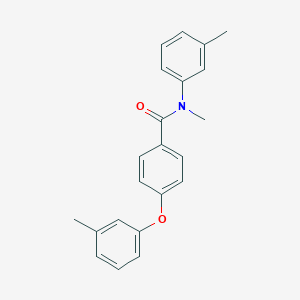

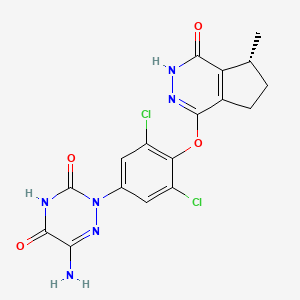

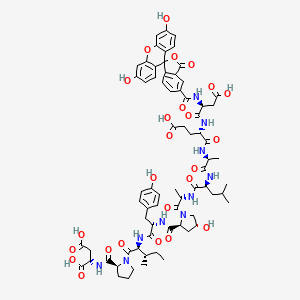
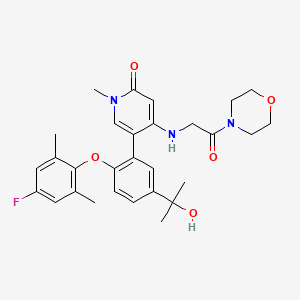
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
